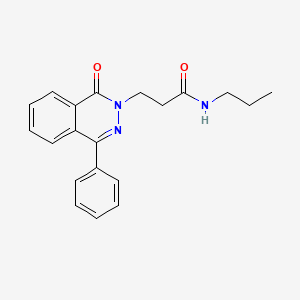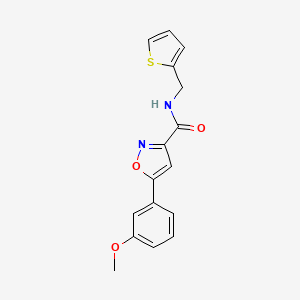![molecular formula C19H23N5O2S2 B4616785 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4616785.png)
4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of specific sulfonamide groups with various chemical agents. For example, Huang et al. (2001) prepared a potent antitumor agent by reacting chlorambucil with a sulfadiazine derivative, using Schiffs base as the protective group, which could be removed by UV light irradiation (Huang et al., 2001). This methodology highlights the complex synthesis processes that can be involved in producing such compounds, emphasizing the importance of protective groups and specific conditions for achieving desired results.
Molecular Structure Analysis
Sowrirajan et al. (2022) conducted a comprehensive analysis of the molecular structure of a related benzenesulfonamide compound through various spectroscopic and computational techniques. Their study included FTIR, UV-Vis spectroscopy, and Density Functional Theory (DFT) calculations, demonstrating the compound's complex molecular architecture (Sowrirajan et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamide derivatives can lead to a wide range of products with varying properties. For instance, the reaction of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) enables the development of an adjustable alkyne reagent in click reactions, showcasing the versatility of benzenesulfonamide compounds in synthetic chemistry (Kaneda et al., 2017).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Research on the crystal and molecular structures of sulfapyridine, a related compound, has revealed significant insights into its conformational polymorphism, which impacts its physical properties and, consequently, its pharmaceutical utility (Bar & Bernstein, 1985).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
The chemical framework of "4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide" has been explored in various synthesis and reaction studies. For example, Abe et al. (1987) discussed the syntheses and reactions of similar compounds, focusing on their structural and chemical properties (Abe, 1987). This research contributes to understanding the compound's reactivity and potential modifications for further applications.
Pharmacological Applications
Research has explored the potential pharmacological applications of related compounds. For instance, Brzozowski and Sa̧czewski (2007) studied the synthesis and anti-HIV activity of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, highlighting their potential as anti-HIV agents (Brzozowski & Sa̧czewski, 2007).
Biochemical Research
In biochemical research, compounds with a similar chemical structure have been evaluated for their enzymatic inhibition properties. Casini et al. (2002) investigated carbonic anhydrase inhibitors, demonstrating the therapeutic potential of related sulfonamide compounds for conditions like glaucoma (Casini et al., 2002).
Antitumor Activities
The antitumor activities of sulfonamide derivatives have also been a significant area of research. Huang, Yang, Lin, and Huang (2001) reported on the synthesis of sulfonamide derivatives showing promising antitumor activities, which opens up possibilities for developing new antitumor drugs (Huang et al., 2001).
Antibacterial and Immunobiological Activity
Furthermore, Gein et al. (2016) synthesized ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, exploring their antibacterial and immunobiological activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Gein et al., 2016).
Eigenschaften
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c25-28(26,24-18-20-12-4-13-21-18)17-9-7-16(8-10-17)23-19(27)22-14-11-15-5-2-1-3-6-15/h4-5,7-10,12-13H,1-3,6,11,14H2,(H,20,21,24)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCWCMKEAUBOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea](/img/structure/B4616707.png)
![2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4616713.png)
![5-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B4616714.png)
![diethyl [3-(2-tert-butylphenoxy)propyl]malonate](/img/structure/B4616720.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4616727.png)
![6-cyclopropyl-3-methyl-N-(pentafluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4616732.png)
![1-methyl-5-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4616747.png)



![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4616783.png)

![6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4616793.png)
![2-[(4-butoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4616802.png)